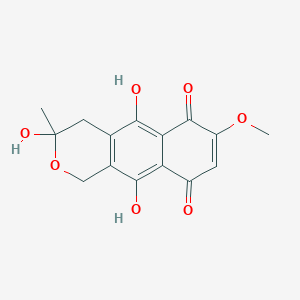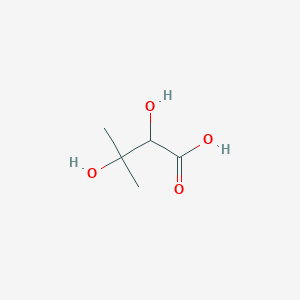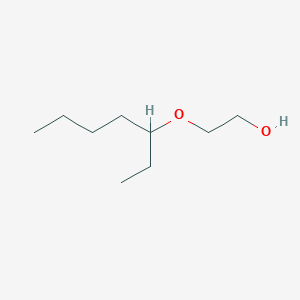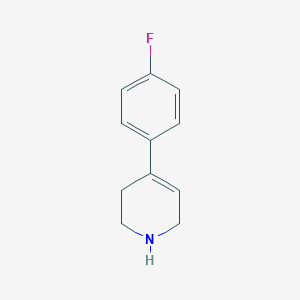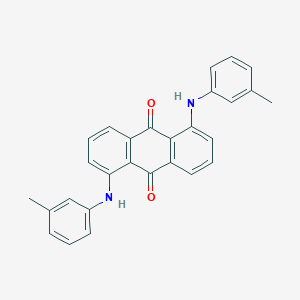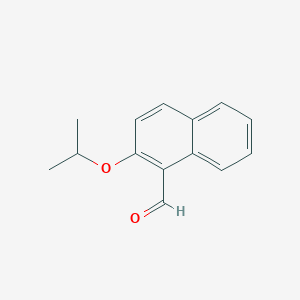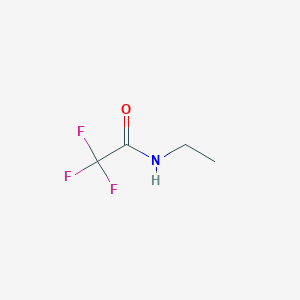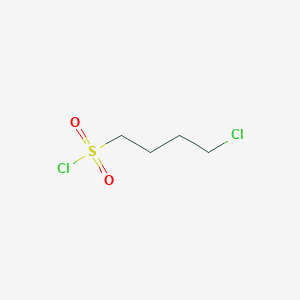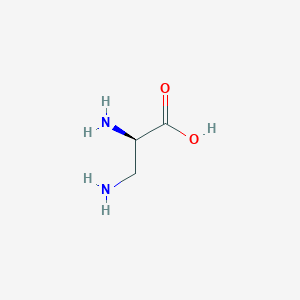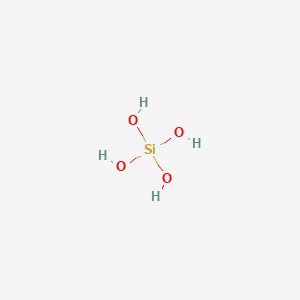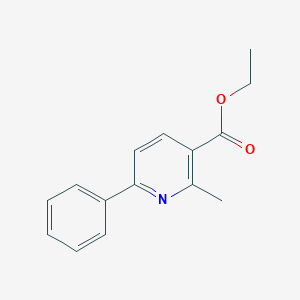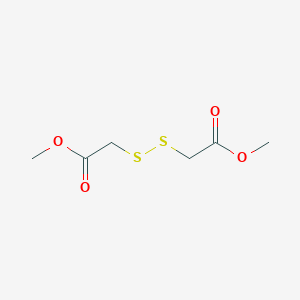
Dimethyl dithiodiacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl dithiodiacetate (DTDA) is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is a sulfur-containing compound that is synthesized by reacting acetic anhydride with sodium sulfide. DTDA has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science.
科学研究应用
Dimethyl dithiodiacetate has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science. In medicine, Dimethyl dithiodiacetate has been shown to have anticancer properties and has been used in cancer research. Dimethyl dithiodiacetate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Dimethyl dithiodiacetate has been used as a plant growth regulator and has been shown to increase crop yields. Dimethyl dithiodiacetate has also been studied for its potential use in the treatment of plant diseases.
In environmental science, Dimethyl dithiodiacetate has been used as a water treatment agent and has been shown to remove heavy metals from contaminated water.
作用机制
Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways. Dimethyl dithiodiacetate has been shown to inhibit the activity of various enzymes, including proteases and kinases. Dimethyl dithiodiacetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Dimethyl dithiodiacetate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, Dimethyl dithiodiacetate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In plants, Dimethyl dithiodiacetate has been shown to increase crop yields and improve plant resistance to environmental stress. In water treatment, Dimethyl dithiodiacetate has been shown to remove heavy metals from contaminated water.
实验室实验的优点和局限性
Dimethyl dithiodiacetate has several advantages as a research tool. It is a relatively simple and inexpensive compound to synthesize, and it has a wide range of potential applications. However, Dimethyl dithiodiacetate also has some limitations. It is a highly reactive compound and can be difficult to handle. It also has a strong odor, which can be unpleasant for researchers working with the compound.
未来方向
There are many potential future directions for research on Dimethyl dithiodiacetate. In medicine, Dimethyl dithiodiacetate could be further studied for its potential use in the treatment of neurodegenerative disorders and other diseases. In agriculture, Dimethyl dithiodiacetate could be studied for its potential use in the treatment of plant diseases and for its effects on soil health. In environmental science, Dimethyl dithiodiacetate could be studied for its potential use in the treatment of contaminated water and for its effects on aquatic ecosystems.
Conclusion:
In conclusion, Dimethyl dithiodiacetate is a sulfur-containing compound that has been widely used in scientific research for its unique properties and applications. It is synthesized by reacting acetic anhydride with sodium sulfide and has been studied for its potential use in medicine, agriculture, and environmental science. Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways and has a wide range of biochemical and physiological effects. While Dimethyl dithiodiacetate has several advantages as a research tool, it also has some limitations. There are many potential future directions for research on Dimethyl dithiodiacetate, and further studies could lead to new discoveries and applications for this compound.
合成方法
Dimethyl dithiodiacetate is synthesized by reacting acetic anhydride with sodium sulfide. The reaction results in the formation of Dimethyl dithiodiacetate and sodium acetate. The reaction can be represented as follows:
(CH3CO)2O + Na2S → (CH3CO)2S2CH3 + 2NaOAc
The synthesis of Dimethyl dithiodiacetate is a relatively simple and straightforward process, and the compound can be obtained in high yields.
属性
CAS 编号 |
1665-64-1 |
|---|---|
产品名称 |
Dimethyl dithiodiacetate |
分子式 |
C6H10O4S2 |
分子量 |
210.3 g/mol |
IUPAC 名称 |
methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate |
InChI |
InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3 |
InChI 键 |
CJFDFRRZIPQFKP-UHFFFAOYSA-N |
SMILES |
COC(=O)CSSCC(=O)OC |
规范 SMILES |
COC(=O)CSSCC(=O)OC |
同义词 |
Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



